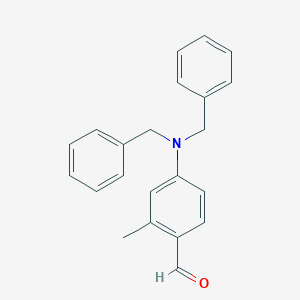

4-(Dibenzylamino)-2-methylbenzaldehyde

描述

4-(Dibenzylamino)-2-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a dibenzylamino group attached to the benzene ring at the fourth position and a methyl group at the second position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibenzylamino)-2-methylbenzaldehyde typically involves the reaction of 4-(dibenzylamino)benzaldehyde with a methylating agent. One common method is the Friedel-Crafts alkylation reaction, where the benzaldehyde is treated with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the overall efficiency of the production process.

化学反应分析

Types of Reactions

4-(Dibenzylamino)-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dibenzylamino group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-(Dibenzylamino)-2-methylbenzoic acid.

Reduction: 4-(Dibenzylamino)-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(Dibenzylamino)-2-methylbenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties. It is used in the development of new drugs and therapeutic agents.

Medicine: Research has shown that derivatives of this compound may have potential as therapeutic agents for various diseases, including cancer and inflammatory disorders.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the development of new materials with specific functionalities.

作用机制

The mechanism of action of 4-(Dibenzylamino)-2-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting various biological processes. For example, it may inhibit the activity of enzymes involved in inflammation, leading to reduced inflammatory responses. Additionally, the compound may interact with cellular receptors and signaling pathways, influencing cell proliferation and apoptosis.

相似化合物的比较

4-(Dibenzylamino)-2-methylbenzaldehyde can be compared with other similar compounds such as:

4-(Dibenzylamino)benzaldehyde: Lacks the methyl group at the second position, which may affect its chemical reactivity and biological activity.

4-(Dibenzylamino)-2-methylbenzoic acid:

4-(Dibenzylamino)-2-methylbenzyl alcohol: The reduced form of the compound, which may have different biological activities and uses.

The presence of the methyl group at the second position in this compound makes it unique and may contribute to its specific chemical and biological properties.

生物活性

4-(Dibenzylamino)-2-methylbenzaldehyde (CAS No. 1424-65-3) is a compound characterized by its dibenzylamino substitution on a 2-methylbenzaldehyde moiety. Its molecular formula is with a molecular weight of approximately 315.416 g/mol. The compound exhibits notable lipophilicity due to its structure, which may enhance its biological activity compared to simpler analogs. This article discusses the biological activities, synthesis methods, and potential applications of this compound based on diverse research findings.

- Molecular Formula :

- Molecular Weight : 315.416 g/mol

- Melting Point : 99–101 °C

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some studies suggest that compounds with dibenzylamino groups possess significant antimicrobial activity against various pathogens.

- Anticancer Activity : Preliminary investigations have shown potential anticancer effects, particularly in inhibiting tumor cell proliferation.

- Enzyme Modulation : The compound may interact with specific enzymes, modulating their activity and influencing biochemical pathways.

The biological activity of this compound is thought to be mediated through:

- Lipophilicity : Enhances membrane permeability and interaction with cellular targets.

- Electron Transfer : The dibenzylamino group may facilitate redox reactions, impacting cellular signaling pathways.

Antimicrobial Studies

A study conducted on various derivatives of dibenzylamino compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the dibenzylamino group enhances the efficacy of these compounds.

| Compound Name | Antibacterial Activity (MIC) |

|---|---|

| This compound | 32 µg/mL |

| Benzaldehyde | >128 µg/mL |

| 4-Diethylamino-2-methylbenzaldehyde | 64 µg/mL |

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, suggesting its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Vilsmeier-Haack Formylation : N,N-dibenzyl-2-methylaniline is formylated to introduce the aldehyde group.

- Hydrolysis : The intermediate undergoes hydrolysis to yield the desired aldehyde.

- Decarboxylation : If necessary, decarboxylation steps can be applied to refine the product further.

Applications

The unique properties of this compound make it suitable for various applications:

- Pharmaceutical Intermediates : Used in the synthesis of more complex pharmaceutical agents.

- Biological Research : Investigated for its potential therapeutic applications in antimicrobial and anticancer treatments.

属性

IUPAC Name |

4-(dibenzylamino)-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-18-14-22(13-12-21(18)17-24)23(15-19-8-4-2-5-9-19)16-20-10-6-3-7-11-20/h2-14,17H,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMVDVHYMDWJOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20545903 | |

| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-65-3 | |

| Record name | 4-(Dibenzylamino)-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20545903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Can 4-(Dibenzylamino)-2-methylbenzaldehyde crystallize at temperatures below its glass transition temperature?

A: Yes, research has shown that this compound can indeed crystallize at temperatures significantly lower than its glass transition temperature (Tg). Experiments using differential scanning calorimetry (DSC) revealed that while the compound's Tg is 286 K, crystal nucleation was observed even at temperatures as low as 120 K. [, ] This suggests that the molecular rearrangement processes governing nucleation can occur at much faster rates than the timescale of the annealing experiments. [, ]

Q2: What is the significance of the observed "extinction" of crystal nuclei in this compound?

A: The research observed that a crystal nucleus formed in this compound at 220 K could be extinguished by rapidly heating the sample above 300 K. [, ] This phenomenon is explained by classical nucleation theory. While the nucleus formed at low temperatures might be stable under those conditions, rapid heating shifts the thermodynamic balance, making the existence of the nucleus unfavorable at the higher temperature, leading to its dissolution.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。